N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 434.98. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Study
The molecular structure of related thioamide derivatives has been explored through X-ray diffraction, proton NMR (1H NMR), Fourier Transform Infra-Red (FT-IR), and Fourier Transform Raman (FT-Raman) spectroscopy. Computational methods like B3LYP and RHF have been used for geometry optimization and vibrational frequency calculations, showing a high degree of agreement between experimental and theoretical data. This highlights the compound's potential in materials science and molecular engineering (Prasanth et al., 2015).
Anticancer Evaluation
Another area of application is in anticancer research, where derivatives of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-3-phenylpropanamide have been synthesized and evaluated for anticancer activity against several cancer cell lines. These studies have shown moderate to excellent anticancer activity, indicating the potential of these compounds in developing new anticancer therapies (Ravinaik et al., 2021).
Urease Inhibition
Research has also focused on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. These compounds have been found to be potent inhibitors, suggesting applications in treating diseases related to urease activity, such as gastric infections caused by Helicobacter pylori (Nazir et al., 2018).
Antimicrobial Activity
The synthesis and characterization of new thiourea derivatives have shown significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings open up possibilities for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Cholinesterase Inhibition
Derivatives have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. This suggests their potential use in treating neurodegenerative diseases like Alzheimer's by modulating cholinesterase activity (Riaz et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases, which play a crucial role in cellular signaling .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Compounds with similar structures have been known to affect various pathways, including those involved in inflammation and cancer .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and anticancer activities .
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c26-20-13-11-19(12-14-20)24-25(21-8-4-5-9-22(21)28-24)30-17-16-27-23(29)15-10-18-6-2-1-3-7-18/h1-9,11-14,28H,10,15-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSOZGIWWGUDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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